3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide
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Overview
Description
3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide is a complex organic compound with the molecular formula C14H15BrN2O3S and a molecular weight of 371.25 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives .
Scientific Research Applications
3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide: Similar structure but lacks the chloro substituent.
3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide: Contains a methoxy group instead of a chloro group.
Uniqueness
The presence of the chloro substituent in 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific research applications .
Properties
Molecular Formula |
C14H14BrClN2O3S |
---|---|
Molecular Weight |
405.7 g/mol |
IUPAC Name |
3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H14BrClN2O3S/c1-2-21-14-6-3-9(7-11(14)15)18-22(19,20)10-4-5-12(16)13(17)8-10/h3-8,18H,2,17H2,1H3 |
InChI Key |
KABZOKGIXUQSAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Br |
Origin of Product |
United States |
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